molecular formula C20H11Br2F3N2O4S2 B11666097 (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11666097
M. Wt: 624.2 g/mol
InChI Key: ZUAXGFCSWBLLHJ-LZYBPNLTSA-N
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Description

The compound (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule characterized by its unique structure, which includes bromine, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the Ullmann-type reactions of aryl halides using copper catalysts or Buchwald–Hartwig cross-couplings in the presence of palladium catalytic systems are commonly employed .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced manufacturing techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Copper, palladium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H11Br2F3N2O4S2

Molecular Weight

624.2 g/mol

IUPAC Name

(5E)-5-[[3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H11Br2F3N2O4S2/c1-2-5-26-18(28)16(33-19(26)32)8-10-6-12(21)17(13(22)7-10)31-15-4-3-11(20(23,24)25)9-14(15)27(29)30/h2-4,6-9H,1,5H2/b16-8+

InChI Key

ZUAXGFCSWBLLHJ-LZYBPNLTSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Br)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Br)SC1=S

Origin of Product

United States

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